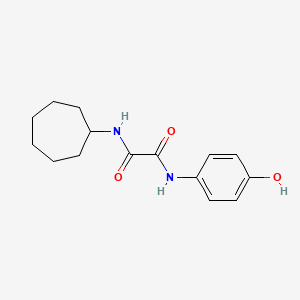

N1-cycloheptyl-N2-(4-hydroxyphenyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-cycloheptyl-N2-(4-hydroxyphenyl)oxalamide is a compound that belongs to the class of oxalamides, which are characterized by the presence of an oxalamide functional group in their molecular structure. These compounds are of interest due to their potential applications in various fields, including materials science and medicinal chemistry.

Synthesis Analysis

The synthesis of N1-cycloheptyl-N2-(4-hydroxyphenyl)oxalamide is not directly described in the provided papers. However, a related synthesis approach can be inferred from the sulfur-mediated synthesis of unsymmetrically substituted N-aryl oxalamides, which involves the use of 2,2'-biphenyldiamines, 2-chloroacetic acid derivatives, elemental sulfur, and water under metal-free conditions . This method is noted for its efficiency and adaptability for scale-up synthesis. Additionally, a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides has been developed, which could potentially be adapted for the synthesis of N1-cycloheptyl-N2-(4-hydroxyphenyl)oxalamide .

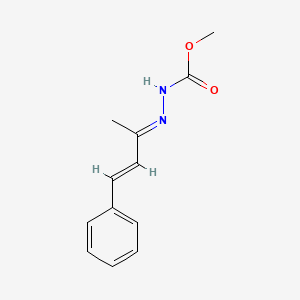

Molecular Structure Analysis

The molecular structure of oxalamide compounds, including N1-cycloheptyl-N2-(4-hydroxyphenyl)oxalamide, is characterized by the presence of two amide groups linked by a carbonyl group. The configuration of the substituents attached to the nitrogen atoms can significantly influence the properties of the compound. For instance, oxalamide compounds with ringy terminal structures, such as cyclohexyl and phenyl groups, have been shown to exhibit higher nucleation efficiency and better compatibility in certain matrices .

Chemical Reactions Analysis

Oxalamide compounds can participate in various chemical reactions due to their functional groups. The papers provided do not detail specific reactions involving N1-cycloheptyl-N2-(4-hydroxyphenyl)oxalamide, but they do mention the use of oxalamide compounds as nucleators to enhance the crystallization rate of poly(hydroxyalkanoate)s . This suggests that oxalamide compounds can interact with polymers and potentially influence their physical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxalamide compounds are influenced by their molecular structure. For example, the presence of a phenyl group as a nucleator in poly(hydroxyalkanoate)s increases the crystallization temperature and crystallinity of the polymers, while also reducing the half-life isothermal crystallization time . This indicates that the introduction of oxalamide compounds can significantly modify the thermal and crystalline properties of materials. The papers do not provide specific data on the physical and chemical properties of N1-cycloheptyl-N2-(4-hydroxyphenyl)oxalamide, but similar effects could be expected based on the behavior of related compounds.

科学的研究の応用

Novel Synthetic Approaches

A novel one-pot synthetic approach has been developed to synthesize N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, providing a new method for the synthesis of both anthranilic acid derivatives and oxalamides. This methodology is noted for its operational simplicity and high yield, marking a significant advancement in the field of organic synthesis (Mamedov et al., 2016).

Crystal Structure Analysis

In crystallography, the structure of N,N'-bis(substituted)oxamide compounds has been detailed, providing insights into the molecular configurations and intermolecular interactions. These structural analyses contribute to the understanding of molecular properties and the design of new materials (Chang Wang et al., 2016).

Coordination Polymers and Magnetic Properties

Research into dissymmetrical oxamidate ligands has led to the development of novel coordination polymers with potential applications in materials science. These studies explore the synthesis, crystal structure, and magnetic properties of metal-organic frameworks, highlighting the versatility of oxalamide compounds in constructing complex structures (Baolin Liu et al., 2010).

Enhancement of Polymer Crystallization

Oxalamide compounds have been shown to significantly enhance the crystallization rate of bacterially synthesized poly(hydroxyalkanoate)s (PHAs), demonstrating the potential of oxalamides as nucleators in polymer science. This application addresses the challenge of low crystallization rates in PHAs, proposing a method to improve the material properties of biodegradable polymers (P. Xu et al., 2017).

Corrosion Inhibition

Acrylamide derivatives, closely related to oxalamide chemistry, have been investigated for their corrosion inhibition properties on metals. This research provides insights into the potential application of oxalamide compounds in protecting metals from corrosion, which is crucial for extending the lifespan of metal components in various industrial applications (Ahmed Abu-Rayyan et al., 2022).

特性

IUPAC Name |

N-cycloheptyl-N'-(4-hydroxyphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c18-13-9-7-12(8-10-13)17-15(20)14(19)16-11-5-3-1-2-4-6-11/h7-11,18H,1-6H2,(H,16,19)(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQBCILCDXHEILV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)C(=O)NC2=CC=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-cycloheptyl-N2-(4-hydroxyphenyl)oxalamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-3-[(2E)-3-(furan-2-yl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B2511447.png)

![1-[4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2511451.png)

![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2511452.png)

![2,5-Dioxopyrrolidin-1-yl 1-[(1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-yl]-3,14-dioxo-2,7,10-trioxa-4,13-diazaoctadecan-18-oate](/img/no-structure.png)

![CCc1n[nH]cc1B1OC(C)(C)C(C)(C)O1](/img/structure/B2511457.png)